Product packaging for BJJF078(Cat. No.:)

BJJF078

Cat. No.: B1192387
M. Wt: 523.6
InChI Key: IJRQXDUGUAWTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BJJF078 is a potent aminopiperidine derivative and cell-permeable inhibitor of recombinant human and mouse Transglutaminase 2 (TG2) enzyme activity, demonstrating IC50 values of 41 nM and 54 nM, respectively . It also inhibits the closely related enzyme TG1, with an IC50 of 0.16 µM . TG2 is a multifunctional enzyme implicated in various pathological processes, including cancer and autoimmune disorders . Its roles encompass cross-linking extracellular matrix proteins, forming complexes with fibronectin and integrins, and GTP hydrolysis, which collectively influence cancer cell adhesion, migration, and metastatic progression . In research applications, this compound has been characterized for its activity in monocytes in vitro and has shown effects in a mouse model for multiple sclerosis (MS) . The compound's structure is 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide . As a potent and selective TG2 inhibitor, this compound serves as a valuable chemical probe for investigating the multifaceted functions of transglutaminase in disease models, particularly in oncology and neuroinflammation research . This product is intended for research purposes only and is not for human consumption or therapeutic use.

Properties

Molecular Formula

C27H29N3O6S

Molecular Weight

523.6

IUPAC Name

N-(5-((4-Acrylamidopiperidin-1-yl)sulfonyl)naphthalen-1-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C27H29N3O6S/c1-4-26(31)28-19-13-15-30(16-14-19)37(33,34)25-10-6-7-20-21(25)8-5-9-22(20)29-27(32)18-11-12-23(35-2)24(17-18)36-3/h4-12,17,19H,1,13-16H2,2-3H3,(H,28,31)(H,29,32)

InChI Key

IJRQXDUGUAWTNT-UHFFFAOYSA-N

SMILES

O=C(NC1=C2C=CC=C(S(=O)(N3CCC(NC(C=C)=O)CC3)=O)C2=CC=C1)C4=CC=C(OC)C(OC)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BJJF-078;  BJJF 078;  BJJF078

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Bjjf078

Elucidation of Synthetic Pathways for BJJF078 Core Structure

The intricate architecture of this compound suggests a multi-step synthetic approach, likely involving the coupling of several key fragments.

A retrosynthetic analysis of this compound would involve conceptually breaking down the molecule into simpler, readily available precursors. Given its N-(5-((4-Acrylamidopiperidin-1-yl)sulfonyl)naphthalen-1-yl)-3,4-dimethoxybenzamide structure, several key disconnections can be envisioned:

Benzamide (B126) Linkage: The amide bond connecting the 3,4-dimethoxybenzoyl group to the naphthalene (B1677914) scaffold is a common synthetic target. This bond could be formed via an amide coupling reaction between a 3,4-dimethoxybenzoic acid derivative and an appropriately functionalized 1-aminonaphthalene derivative.

Sulfonamide Linkage: The sulfonamide bond linking the 4-acrylamidopiperidine moiety to the naphthalene ring suggests a reaction between a sulfonyl chloride derivative of naphthalene and a 4-aminopiperidine (B84694) derivative.

Acrylamide (B121943) Moiety on Piperidine (B6355638): The acrylamide group on the piperidine ring is likely introduced through an acylation reaction, such as the reaction of acryloyl chloride or acrylic acid with a 4-aminopiperidine precursor. The piperidine ring itself, a common heterocyclic scaffold, would typically be synthesized from simpler acyclic precursors or purchased as a commercially available building block.

This proposed retrosynthetic pathway highlights the modular nature of this compound, suggesting that its synthesis could involve the sequential coupling of the dimethoxybenzoyl, naphthalene, and acrylamidopiperidine units.

Specific details regarding the key reaction steps and methodological innovations employed in the synthesis of this compound are not explicitly detailed in the provided search results. However, the general synthetic chemistry for molecules of this complexity often involves:

Amide Couplings: As noted in the retrosynthetic analysis, amide bond formation is crucial. Reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are commonly used to promote such couplings, as seen in the synthesis of related compounds nih.govacs.org.

Sulfonylation Reactions: The formation of the sulfonamide linkage would typically involve the reaction of an amine with a sulfonyl chloride.

Michael Addition (Implied): While this compound itself is a Michael acceptor, its synthesis would involve the formation of this electrophilic moiety, likely at a late stage.

Without direct access to the specific synthetic route, detailed methodological innovations cannot be elaborated. However, the complexity of the structure implies the need for efficient and selective transformations.

The provided chemical structure of this compound (N-(5-((4-Acrylamidopiperidin-1-yl)sulfonyl)naphthalen-1-yl)-3,4-dimethoxybenzamide) does not explicitly indicate chiral centers, suggesting it might be synthesized as a racemic mixture or that stereochemical control is not a primary concern for its intended application. However, if the 4-aminopiperidine precursor were chiral, then stereochemical control would be paramount.

Information specifically detailing the stereochemical control and regioselectivity employed during the synthesis of this compound was not found in the search results. In general, the synthesis of complex organic molecules necessitates careful consideration of regioselectivity (ensuring reactions occur at the desired positions) and, if applicable, stereoselectivity (controlling the formation of specific stereoisomers). This is achieved through the choice of appropriate reagents, protecting groups, reaction conditions, and potentially chiral auxiliaries or catalysts.

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs and derivatives of this compound are crucial for Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to the chemical structure impact its properties. This compound's classification as a Michael acceptor and an aminopiperidine derivative provides clear avenues for such modifications nih.govmedchemexpress.com.

Rational design principles for modifying the this compound scaffold would focus on systematically altering its key structural components to probe their contributions to its activity. The primary components for modification include:

The Michael Acceptor (Acrylamide) Moiety: As a Michael acceptor, this group is likely critical for its mechanism of action. Modifications could involve changing the electrophilicity of the double bond (e.g., by introducing electron-withdrawing or electron-donating groups), altering the length or nature of the linker to the piperidine, or replacing the acrylamide with other Michael acceptors (e.g., vinyl sulfones, α,β-unsaturated ketones).

The Piperidine Ring: The piperidine ring provides a scaffold for the acrylamide group and is linked to the naphthalene. Modifications could include:

Varying substituents on the piperidine nitrogen or carbon atoms.

Exploring different heterocyclic rings (e.g., pyrrolidine, morpholine) to alter conformational flexibility and interactions.

Introducing chiral centers on the piperidine ring to investigate stereospecific effects.

The Naphthalene Sulfonamide Core: The naphthalene ring and the sulfonamide linkage provide a significant portion of the molecule's bulk and potential interaction sites. Modifications could involve:

Substituting the naphthalene ring with different aromatic or heteroaromatic systems.

Altering the substitution pattern on the naphthalene.

Modifying the sulfonamide linker (e.g., replacing sulfur with carbon, changing the oxidation state).

The Dimethoxybenzamide Moiety: This terminal aromatic group offers another site for diversification. Modifications could include:

Varying the substituents on the phenyl ring (e.g., different alkoxy groups, halogens, alkyl groups).

Changing the substitution pattern of the methoxy (B1213986) groups.

Replacing the benzamide with other aromatic or aliphatic amide systems.

These systematic changes allow researchers to map specific structural features to observed properties.

The synthesis of chemically modified this compound probes and tracers would involve incorporating specific functionalities that enable their detection, visualization, or immobilization, without significantly altering the core activity. While specific examples of this compound-derived probes or tracers were not detailed in the search results, general strategies would include:

Fluorophore Conjugation: Attaching fluorescent tags (e.g., fluorescein, rhodamine derivatives) to a non-essential part of the this compound scaffold to enable fluorescent imaging or flow cytometry.

Biotinylation: Incorporating a biotin (B1667282) tag for affinity purification, pull-down assays, or detection using streptavidin conjugates.

Click Chemistry Handles: Introducing bioorthogonal functional groups (e.g., alkynes, azides) that can undergo "click" reactions with complementary probes in biological systems, allowing for selective labeling.

Radioactive Labeling: Incorporating isotopes (e.g., 3H, 14C, 18F) for pharmacokinetic studies, autoradiography, or Positron Emission Tomography (PET) imaging.

These modifications require careful synthetic planning to ensure that the added probe does not interfere with the compound's intrinsic chemical properties or its ability to interact with its target.

Integration of this compound into Bifunctional Molecules for Advanced Chemical Biology (e.g., PROTACs)

PROTACs represent a novel therapeutic modality designed to induce the degradation of target proteins. These are bifunctional molecules, engineered to simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase. This dual binding brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the POI and subsequently leading to its proteasomal degradation. This compound has been successfully integrated as a TG2-targeting ligand in the creation of PROTACs, marking the development of the first known targeted degraders of TG2. This approach targets the fibronectin-binding site of TG2, which is distinct from its transamidase enzymatic site, allowing for degradation under a broader range of physiological conditions.

Synthetic Approaches for this compound-Based PROTACs

The synthetic strategies for this compound-based PROTACs involve conjugating this compound, acting as the TG2-binding ligand, to an E3 ubiquitin ligase recognition moiety. For instance, in the development of CRBN-based PROTACs, the synthesis commenced with the reaction of 2,4-dichloro-6-methylpyrimidine (B20014) with amino-poly(ethylene glycol) (PEG) linkers. This reaction yielded 4-amine-linked derivatives. Subsequently, the chlorine atom at the 2-position of the pyrimidine (B1678525) ring was displaced using N-(4-aminophenyl)-2-phenyl-acetamide. This nucleophilic aromatic substitution chemistry was crucial for attaching the linker amines at the pyrimidine-4-position. The resulting bifunctional compounds are designed to recruit E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) to the targeted TG2.

Linker Chemistry and Design in this compound Conjugates

Linker chemistry is a critical aspect of PROTAC design, influencing the molecule's ability to form a productive ternary complex with the target protein and E3 ligase. In this compound conjugates, poly(ethylene glycol) (PEG) linkers of varying lengths have been extensively utilized. These linkers connect the TG2-targeting ligand (this compound) to the E3 ligase binding motif. For CRBN-binding ligands, linkers were typically attached via amine or ether functionalities. In contrast, for VHL ligands, the linker was connected through its terminal amine. The specific length and chemical composition of the linker are pivotal in optimizing the spatial orientation and proximity between the target protein and the E3 ligase, thereby facilitating efficient ubiquitination and subsequent proteasomal degradation. The decrease in affinity of the PROTAC compared to its parental inhibitor is a common observation in PROTAC development, and linker design plays a significant role in managing this.

Molecular and Biochemical Characterization of Bjjf078 As a Transglutaminase Inhibitor

Quantitative Enzymatic Inhibition Kinetics of BJJF078 on Recombinant Transglutaminase Isoforms

This compound demonstrates potent inhibitory effects across different transglutaminase isoforms, with varying potencies depending on the specific enzyme and its origin (human or mouse) nih.gov.

Determination of IC50 Values for Human and Mouse TG2 Activity

This compound exhibits strong inhibitory activity against both human and mouse recombinant TG2. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the nanomolar range. For human TG2, the IC50 was determined to be 41 nM, while for mouse TG2, it was 54 nM nih.govtargetmol.commedchemexpress.combiosschina.combioscience.co.uk. This indicates a comparable, albeit slightly higher, potency against the human isoform nih.gov.

Table 1: IC50 Values of this compound for Human and Mouse TG2 Activity

Enzyme TargetSpeciesIC50 (nM)
Transglutaminase 2Human41 nih.govtargetmol.commedchemexpress.combiosschina.combioscience.co.uk
Transglutaminase 2Mouse54 nih.govtargetmol.commedchemexpress.combiosschina.combioscience.co.uk

Kinetic Parameters for TG1 Inhibition by this compound

Beyond TG2, this compound also inhibits human recombinant Transglutaminase 1 (TG1). The IC50 value for the inhibition of human TG1 by this compound is 0.16 µM nih.govtargetmol.commedchemexpress.combiosschina.com. While this indicates potent inhibition, detailed kinetic parameters such as inhibition constants (Ki) or inactivation rates (kinact) for TG1 inhibition by this compound were not explicitly detailed in the provided research findings.

Table 2: IC50 Value of this compound for Human TG1 Activity

Enzyme TargetSpeciesIC50 (µM)
Transglutaminase 1Human0.16 nih.govtargetmol.commedchemexpress.combiosschina.com

Selectivity Profiling of this compound Against Other Transglutaminase Family Members (e.g., Factor XIIIa)

To assess the selectivity of this compound, its inhibitory effect was also evaluated against other members of the transglutaminase family, specifically human Factor XIIIa (FXIIIa). This compound showed significantly lower potency against FXIIIa compared to TG1 and TG2, with an IC50 of 22 µM nih.govbioscience.co.uk. This suggests a degree of selectivity for TG2 and TG1 over FXIIIa nih.govmedkoo.comsun-shinechem.complos.org. Furthermore, this compound does not interfere with the binding of TG2 to fibronectin, a process through which TG2 contributes to cellular adhesion and migration nih.govplos.orgacs.orgresearchgate.netresearchgate.net.

Table 3: IC50 Value of this compound for Human Factor XIIIa Activity

Enzyme TargetSpeciesIC50 (µM)
Factor XIIIaHuman22 nih.govbioscience.co.uk

Detailed Mechanism of Enzyme Inhibition by this compound

The mechanism by which this compound inhibits transglutaminase activity involves its chemical nature as a Michael acceptor acs.orgresearchgate.netresearchgate.net.

Characterization of this compound as a Michael Acceptor

This compound has been characterized as a Michael acceptor acs.orgresearchgate.netresearchgate.net. Michael acceptors are compounds containing an α,β-unsaturated carbonyl group that can undergo a Michael addition reaction with nucleophilic residues, such as cysteine thiols, in target proteins drughunter.comblogspot.comnih.gov. This type of chemical reactivity typically leads to the formation of a covalent bond with the enzyme's active site, thereby inhibiting its function drughunter.comresearchgate.net.

Investigation of Covalent vs. Reversible Binding Modes

As a Michael acceptor, this compound is expected to form a covalent bond with the active site cysteine of transglutaminases acs.orgresearchgate.netresearchgate.net. Covalent enzyme inhibitors can bind to their targets either reversibly or irreversibly drughunter.comblogspot.comnih.gov. Reversible covalent inhibitors form a covalent bond that can subsequently break, allowing for dissociation, while irreversible inhibitors form a permanent bond drughunter.comnih.gov. While this compound's classification as a Michael acceptor strongly implies a covalent mode of inhibition, the provided information does not explicitly detail whether the covalent bond formed by this compound is reversible or irreversible. However, the general understanding of Michael acceptors in enzyme inhibition suggests a covalent modification of the enzyme's active site acs.orgresearchgate.netresearchgate.net.

Biophysical and Structural Biology Approaches to this compound-Target Interactions

While detailed structural biology data specifically characterizing this compound's direct interaction with TG2 via techniques such as X-ray crystallography or isothermal titration calorimetry (ITC) for this compound itself are not extensively reported in the provided sources, its biochemical profile provides insights into its interaction dynamics and potential binding sites sigmaaldrich.com.

Impact of this compound on TG2-Fibronectin Interaction Dynamics

A key finding regarding this compound's interaction with TG2 is its distinct lack of effect on the TG2-fibronectin (FN) interaction sigmaaldrich.comjkchemical.comctdbase.org. Tissue transglutaminase (TG2) is known to bind to the 42 kDa gelatin-binding domain of fibronectin (FN42), and this interaction is crucial for processes like cellular adhesion and migration sigmaaldrich.comguidetopharmacology.orgctdbase.org. Notably, the TG2-fibronectin interaction is independent of the enzyme's transamidase activity sigmaaldrich.com. Despite this compound's potent inhibition of TG2's enzymatic activity, it does not interfere with the binding of TG2 to fibronectin, either in solution or in vitro, with or without added calcium. This indicates that this compound's mechanism of action does not involve disrupting the protein-protein interaction between TG2 and fibronectin ctdbase.org.

Analysis of this compound Binding to Catalytic vs. Allosteric Sites of TG2

The classification of this compound as a Michael acceptor strongly suggests that it acts as a covalent inhibitor, typically targeting nucleophilic residues within the enzyme's active site sigmaaldrich.comjkchemical.com. Transglutaminase 2 possesses a catalytic triad (B1167595), including Cysteine 277 (C277), Histidine 335 (H335), and Aspartate 358 (D358), which is responsible for its acyl-transfer function sigmaaldrich.comguidetopharmacology.org. Given this compound's potent inhibition of TG2's transamidation activity, it is highly probable that this compound binds to the catalytic site of TG2, forming a covalent adduct with the active site cysteine sigmaaldrich.comwikipedia.orgprobes-drugs.orgctdbase.orguni.lu.

Conversely, some TG2 inhibitors are known to bind to allosteric sites, such as the fibronectin-binding site, which is distinct from the enzymatic active site and conformationally regulated by GTP/GDP binding sigmaaldrich.com. However, the consistent observation that this compound does not inhibit the TG2-fibronectin interaction provides strong evidence against its binding to this specific allosteric site sigmaaldrich.comjkchemical.comctdbase.org. Therefore, based on its chemical nature as a Michael acceptor and its specific inhibitory profile (inhibiting enzymatic activity but not fibronectin interaction), this compound is inferred to primarily target the catalytic site of TG2.

Cellular and in Vitro Biological Activity Studies of Bjjf078

Evaluation of BJJF078 Inhibition of Cellular Transglutaminase Activity in Cultured Cell Lines

This compound has been characterized as a potent inhibitor of transglutaminase activity in various in vitro settings. Its efficacy has been particularly noted in cellular models, providing insights into its potential biological mechanisms.

Studies have demonstrated that this compound effectively reduces the transamidating activity of cellular TG2 in THP-1 macrophages in a dose-dependent manner. In this experimental setup, where THP-1 macrophages were overexpressing TG2 and stimulated to ensure high amounts of active enzyme, this compound exhibited an IC50 value of 1.8 µM. For comparison, the well-established TG2 inhibitor Z006 showed an IC50 of 6 µM under similar conditions. ctdbase.orgguidetopharmacology.org

The inhibitory potency of this compound against recombinant human and mouse TG2 has also been established, with IC50 values of 41 nM and 54 nM, respectively. neobioscience.com

Table 1: this compound Inhibition of Transglutaminase Activity

Enzyme Target (Species)IC50 (nM)Cellular/RecombinantReference
TG2 (Human recombinant)41Recombinant neobioscience.com
TG2 (Mouse recombinant)54Recombinant neobioscience.com
TG2 (Human, THP-1 cells)1800Cellular ctdbase.orgguidetopharmacology.org
TG1 (Human recombinant)160Recombinant ctdbase.orgguidetopharmacology.org
FXIII (Human recombinant)22000Recombinant ctdbase.orgguidetopharmacology.org

Beyond TG2, this compound has also been shown to inhibit other recombinant transglutaminase family members. It effectively inhibits human recombinant TG1 with an IC50 of 0.16 µM. ctdbase.orgguidetopharmacology.org Furthermore, this compound demonstrates inhibitory activity against human recombinant Factor XIII (FXIII), albeit with a considerably higher IC50 of 22 µM. ctdbase.orgguidetopharmacology.org While this compound's inhibitory effects on recombinant TG1 and FXIII are documented, the primary focus of cellular activity assessment for this compound in the provided literature was on TG2 in THP-1 cells. ctdbase.orgguidetopharmacology.orgresearchgate.net

Modulation of Intracellular Signaling Pathways and Cellular Phenotypes by this compound in In Vitro Systems

Transglutaminase 2 is a multifunctional enzyme involved in various cellular processes, including protein post-translational modifications and interactions influencing cellular phenotypes. nih.gov

TG2 catalyzes several protein post-translational modifications, predominantly the transamidation reaction, which leads to protein cross-linking by forming isopeptide bonds between glutaminyl and lysyl residues. researchgate.net It can also deamidate glutamine residues when water acts as the nucleophile. researchgate.net Given that this compound is a potent inhibitor of TG2's transamidating activity, its presence would directly impact and reduce these specific protein cross-linking and deamidation modifications mediated by TG2. ctdbase.orgguidetopharmacology.org TG2 also possesses GTP-binding/hydrolyzing activity, which allows it to participate in signal transduction, and can exhibit kinase activity, phosphorylating specific protein substrates. nih.gov However, the documented inhibitory action of this compound is specifically on the transamidation activity of TG2. ctdbase.orgguidetopharmacology.org

TG2 plays a role in cellular adhesion and migration, partly through its transamidation activity and its ability to facilitate cellular interactions with the extracellular matrix, particularly by binding to fibronectin. Studies have shown that this compound does not interfere with the binding of TG2 to fibronectin. ctdbase.orgguidetopharmacology.orgresearchgate.net In an experimental autoimmune encephalomyelitis (EAE) mouse model, this compound treatment did not result in apparent changes in cellular influx (infiltration of immune cells) into the spinal cord, suggesting it did not affect cell migration in this in vivo context. ctdbase.orgguidetopharmacology.org While TG2 inhibition, generally, has been shown to reduce cancer cell adhesion and migration in vitro for other TG2 degraders, specific in vitro data detailing the direct effects of this compound on cellular adhesion and migration assays in cell models were not explicitly provided in the available literature.

No specific studies detailing the analysis of cellular responses to this compound through high-content screening were found in the provided research findings.

Compound Names and PubChem CIDs

Comparative Profiling of this compound with Other TG2 Inhibitors in In Vitro Efficacy Assays

Comparative studies have highlighted the distinct profiles of this compound when evaluated against other TG2 inhibitors in in vitro efficacy assays. Both this compound, a Michael acceptor, and ERW1041E, a dihydroisoxazole (B8533529) compound, are recognized for their potent inhibition of recombinant human and mouse TG2 and TG1 activity nih.govresearchgate.netplos.org.

Table 1: Comparative Inhibition of Recombinant Transglutaminases by this compound and ERW1041E (Qualitative Summary)

CompoundRecombinant Human TG2 InhibitionRecombinant Mouse TG2 InhibitionRecombinant Human TG1 InhibitionRecombinant Human FXIII InhibitionTG2-Fibronectin Binding Interference
This compoundPotent, dose-dependent researchgate.netnih.govplos.orgPotent, dose-dependent researchgate.netnih.govplos.orgPotent, dose-dependent researchgate.netnih.govplos.orgInhibited researchgate.netnih.govplos.orgNo interference researchgate.netnih.govplos.orgnih.govresearchgate.netplos.org
ERW1041EPotent, dose-dependent researchgate.netnih.govplos.orgPotent, dose-dependent researchgate.netnih.govplos.orgPotent, dose-dependent researchgate.netnih.govplos.orgInhibited researchgate.netnih.govplos.orgNo interference researchgate.netnih.govplos.orgnih.govresearchgate.netplos.org

Note: This table summarizes qualitative findings from the provided research snippets. Specific IC50 values were not available in the text.

Head-to-Head Comparison with ERW1041E on Cellular TG2 Inhibition

A key distinction between this compound and ERW1041E lies in their effects on cellular TG2 activity. In studies utilizing THP-1 cells, a human myelomonocytic cell line, this compound demonstrated a dose-dependent inhibition of cellular TG2 activity. In contrast, ERW1041E did not exhibit this inhibitory effect on cellular TG2 activity in THP-1 cells researchgate.netnih.govplos.orgplos.orgmdpi.com. This differential cellular activity suggests that this compound may target intracellular TG2, whereas ERW1041E's effects might be more pronounced on extracellular TG2 or other mechanisms, as suggested by its ability to reduce motor symptoms in a mouse model of experimental autoimmune encephalomyelitis (EAE) without affecting cellular TG2 activity researchgate.netnih.govplos.orgmdpi.com.

Table 2: Head-to-Head Comparison of this compound and ERW1041E on Cellular TG2 Inhibition

CompoundCellular TG2 Inhibition (THP-1 cells)
This compoundDose-dependently inhibited researchgate.netnih.govplos.orgplos.orgmdpi.com
ERW1041ENo inhibition researchgate.netnih.govplos.orgplos.orgmdpi.com

Differential Activity Profiles of this compound Analogs in Cell-Based Assays

While the term "analogs" for this compound is not extensively detailed in the provided search results, another compound, Z006, has been reported to exhibit a similar cellular activity profile to this compound. Like this compound, Z006 dose-dependently inhibited human TG2 activity in THP-1 cells, further highlighting compounds that can effectively target TG2 within a cellular context researchgate.netnih.govplos.org. This suggests a class of inhibitors, including this compound and Z006, that are capable of modulating intracellular TG2 activity, which may be distinct from inhibitors primarily acting on extracellular forms of the enzyme.

Table 3: Cellular TG2 Inhibition by this compound and Z006

CompoundCellular TG2 Inhibition (THP-1 cells)
This compoundDose-dependently inhibited researchgate.netnih.govplos.org
Z006Dose-dependently inhibited researchgate.netnih.govplos.org

Computational and Theoretical Investigations of Bjjf078

Molecular Docking Simulations of BJJF078 with TG2 Crystal Structures and Homology Models

Molecular docking simulations are a widely used computational technique to predict the preferred orientation of a small molecule ligand when bound to a protein target, thereby providing insights into its binding mode and affinity. For TG2, which exists in distinct conformational states—a closed, catalytically inactive form when bound to GTP/GDP, and an open, catalytically active form stabilized by calcium or certain inhibitors—docking studies are essential to understand how inhibitors interact with these different states. Crystal structures of TG2 in both open and closed conformations are available, providing templates for such simulations. In cases where specific conformational states or mutant forms lack experimental structures, homology models can be generated based on known structures of homologous proteins to facilitate docking studies. While this compound has been identified as a potent TG2 inhibitor, specific molecular docking simulation results detailing its interaction with TG2 crystal structures or homology models were not extensively described in the provided literature.

The active site of TG2, crucial for its transamidation activity, consists of a catalytic triad (B1167595) comprising Cys277, His335, and Asp358. Inhibitors typically target this region to block enzymatic function. Predicting the precise binding modes of this compound within the TG2 active site and identifying the key residues involved in its interactions (e.g., hydrogen bonding, hydrophobic contacts, electrostatic interactions) would be critical for understanding its inhibitory mechanism at an atomic level. Such predictions, often derived from molecular docking, were not explicitly detailed for this compound in the current search results.

TG2's function is intimately linked to its conformational dynamics, transitioning between open and closed states. Some TG2 inhibitors are known to stabilize specific conformations, for instance, locking the enzyme in an open, active state, which can have therapeutic implications. Conformational analysis of this compound-TG2 complexes, typically performed using computational methods like molecular dynamics simulations following docking, would shed light on whether this compound induces or stabilizes a particular TG2 conformation upon binding. However, specific findings on the conformational analysis of this compound-TG2 complexes were not provided in the reviewed sources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, untested compounds and the identification of structural features crucial for desired biological effects.

The development of predictive QSAR models for TG2 inhibitory potency involves training machine learning algorithms on datasets of known TG2 inhibitors and their measured activities. These models can then be used to rapidly screen potential drug candidates and rank them based on their predicted inhibitory potency. While the utility of such machine learning models for TG2 inhibitor prediction has been highlighted, including the use of Spearman-coefficient-based models for ranking high-potency inhibitors, specific QSAR models developed for this compound analogs were not detailed in the provided information.

Pharmacophoric features are the essential molecular characteristics that a compound must possess to interact with a specific biological target and trigger its biological response. For TG2 inhibitors, studies have identified that terminal Michael acceptor and sulfonamide groups are pivotal features for bioactivity. This compound is characterized as an aminopiperidine derivative and a Michael acceptor, suggesting that its Michael acceptor functionality contributes significantly to its inhibitory activity against TG2. uni.lunih.gov

In Silico Approaches for Predicting this compound Selectivity and Off-Target Interactions at the Molecular Level

In the realm of drug discovery, computational or "in silico" approaches play a critical role in accelerating the identification, optimization, and characterization of novel compounds like this compound. These methods are particularly valuable for predicting a compound's selectivity towards its intended target and identifying potential off-target interactions, which are crucial for understanding efficacy and minimizing adverse effects. For a compound such as this compound, known to inhibit Transglutaminase enzymes, in silico investigations would focus on understanding its binding mechanisms, assessing its specificity among transglutaminase isoforms, and predicting interactions with other proteins that could lead to unintended biological outcomes.

This compound has demonstrated inhibitory activity against recombinant human and mouse TG2, with IC50 values of 41 nM and 54 nM, respectively ctdbase.orgneobioscience.com. It also inhibits TG1 with an IC50 of 0.16 µM ctdbase.orgneobioscience.com. These experimental findings provide a basis for computational models aimed at elucidating the molecular determinants of its observed activity and selectivity.

Table 1: Inhibitory Activity of this compound against Transglutaminase Enzymes

Enzyme TargetSpeciesIC50 (nM)Reference
Transglutaminase 2 (TG2)Human41 ctdbase.orgneobioscience.com
Transglutaminase 2 (TG2)Mouse54 ctdbase.orgneobioscience.com
Transglutaminase 1 (TG1)Human160 ctdbase.orgneobioscience.com

Note: IC50 values represent the half maximal inhibitory concentration, indicating the potency of the compound.

Cheminformatics and Ligand-Based Virtual Screening Approaches

Cheminformatics encompasses the application of computational and informational techniques to a range of problems in chemistry, including the analysis of chemical structures and properties. For this compound, cheminformatics tools would be employed to characterize its molecular descriptors, such as its molecular weight (523.60 g/mol ), formula (C27H29N3O6S), and various topological and physicochemical properties uni.lunih.gov. These descriptors are fundamental for understanding its drug-likeness and for subsequent virtual screening efforts.

Ligand-based virtual screening (LBVS) approaches leverage information from known active compounds to identify new molecules with similar biological activity. Given this compound's established role as a TG2 inhibitor, LBVS could be applied to:

Pharmacophore Modeling: Constructing 3D pharmacophore models based on the structural features of this compound and other known TG2 inhibitors that are essential for their inhibitory activity. These models would then be used to search large chemical databases for compounds possessing similar spatial and electronic features, thereby predicting potential new TG2 inhibitors or compounds with similar off-target profiles.

Similarity Searching: Employing 2D and 3D similarity metrics to identify compounds structurally analogous to this compound. This can help in discovering novel chemical scaffolds that retain the desired TG2 inhibitory activity while potentially offering improved selectivity or reduced off-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate the chemical structure of this compound and its analogs with their observed TG2/TG1 inhibitory potencies. Such models can predict the activity of new, untested compounds and guide the design of derivatives with enhanced selectivity by identifying structural motifs that contribute to specific target binding versus off-target interactions.

These cheminformatics and LBVS methods would enable researchers to computationally screen vast libraries of compounds, prioritizing those with a high likelihood of exhibiting a desired selectivity profile for TG2 and minimizing unwanted interactions, thereby streamlining the experimental validation process.

Machine Learning Applications in this compound Design and Optimization

Machine learning (ML) has emerged as a transformative tool in drug discovery, offering powerful capabilities for analyzing complex biological and chemical data, predicting molecular properties, and optimizing compound design. In the context of this compound and its optimization for selectivity and reduced off-target interactions, ML applications would be highly relevant.

For TG2 inhibitors, including this compound, ML models can be trained on extensive datasets comprising chemical structures and their corresponding biological activities against TG2 and a panel of off-targets. This data-driven approach allows for:

Predictive Modeling of Selectivity: ML algorithms, such as support vector machines (SVMs), random forests, or neural networks, can learn intricate relationships between a compound's molecular features and its binding affinity or inhibitory activity towards various targets. For this compound, models could be trained to predict its selectivity ratio between TG2 and TG1, as well as its potential interactions with other transglutaminase isoforms or unrelated proteins known to cause side effects (e.g., hERG channel, cytochrome P450 enzymes).

Off-Target Prediction and Prioritization: ML models can identify structural patterns in this compound that are associated with undesirable off-target binding. By analyzing large datasets of known drug-target interactions and adverse drug reactions, ML can predict potential off-target liabilities for this compound, allowing for early identification and mitigation of these risks in the design process.

Generative Chemistry for Optimization: Advanced ML techniques, particularly deep learning models like generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used to design novel this compound analogs with improved selectivity profiles. These models can learn the chemical space of active and selective TG2 inhibitors and then generate new molecular structures predicted to possess enhanced target specificity and reduced off-target activity.

Feature Importance Analysis: ML models can highlight which molecular features or substructures of this compound are most critical for its TG2 inhibition and which might contribute to off-target effects. This provides valuable insights for medicinal chemists to rationally modify the compound's structure to enhance desired properties and eliminate undesirable ones.

The integration of ML in the design and optimization of this compound would enable a more efficient and data-driven approach to fine-tune its molecular properties, leading to a compound with optimized selectivity and a reduced likelihood of adverse interactions at the molecular level.

Advanced Analytical Methodologies in Bjjf078 Research

Chromatographic Techniques for Purity Assessment and Isolation of BJJF078 and its Metabolites (Research-focused)

Chromatographic techniques are foundational in this compound research, primarily for the separation, purification, and purity assessment of the compound and its related substances, including synthetic impurities and biological metabolites. These methods exploit differences in physicochemical properties, such as polarity, size, and charge, to achieve effective separation of components within a mixture. nih.govmoravek.com The ability to obtain this compound in high purity is crucial for accurate structural elucidation and reliable biological activity studies. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for both qualitative and quantitative analysis of chemical compounds. asianjpr.compharmasalmanac.combas.bg For this compound, HPLC method development would involve meticulous optimization to achieve optimal separation, sensitivity, and reproducibility. asianjpr.comhealthinformaticsjournal.com

Key considerations in HPLC method development for this compound would include:

Column Chemistry: Reversed-phase columns (e.g., C18) are commonly employed due to their versatility in separating a wide range of organic compounds. pharmasalmanac.comuab.edu The choice of column depends on the polarity of this compound and its anticipated impurities or metabolites.

Mobile Phase: Optimization of the mobile phase, typically a mixture of aqueous and organic solvents (e.g., water/acetonitrile or water/methanol), is essential to achieve desired retention and separation. asianjpr.combas.bghealthinformaticsjournal.com Gradient elution, where the mobile phase composition changes over time, is often used for complex mixtures to improve resolution. healthinformaticsjournal.com

Detection: UV-Vis detectors are common for compounds with chromophores, allowing for sensitive detection and quantification. asianjpr.comlibretexts.orgsci-hub.se Photodiode Array (PDA) detectors are particularly useful as they provide full UV-Vis spectra, aiding in peak purity assessment and identification of co-eluting compounds. asianjpr.com For non-chromophoric this compound or its metabolites, other detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (LC-MS) would be necessary. asianjpr.com

Flow Rate and Temperature: These parameters are optimized to achieve efficient separation and maintain column performance.

Typical HPLC Parameters for this compound Analysis (Illustrative)

ParameterTypical Range/ConsiderationPurpose
Column C18 (e.g., 2.1 x 100 mm, 3.5 µm particle size)Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic Acid / Ammonium AcetateAqueous component, pH control, ionization enhancement
Mobile Phase B Acetonitrile or MethanolOrganic component, elution strength
Gradient Elution Optimized based on this compound polarity and complexity of mixtureEnhanced separation of components with varying polarities
Flow Rate 0.2 - 0.5 mL/min (analytical)Efficiency of separation and run time
Column Temperature 25 - 40 °CAffects retention time and peak shape
Detection Wavelength λmax of this compound (e.g., 254 nm) or PDA scanSensitive and selective detection

HPLC is routinely employed for assessing the purity of synthesized this compound, identifying and quantifying impurities, and isolating this compound from complex reaction mixtures or natural extracts. nih.govmdpi.compharmasalmanac.com For instance, a method developed for impurity analysis must provide clear separation of each peak to allow for identification and potential quantification of undesired compounds. pharmasalmanac.com

Mass Spectrometry (MS) Techniques for Molecular Characterization of this compound and Derivatives

Mass Spectrometry (MS) is an indispensable analytical tool for the molecular characterization, identification, and quantification of this compound and its derivatives. bioanalysis-zone.comacademicjournals.orgresearchgate.net It provides crucial information regarding molecular weight, elemental composition, and structural features through fragmentation patterns. europa.euntnu.eduresearchgate.net

Common MS Techniques applied to this compound research include:

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a "soft ionization" technique commonly coupled with HPLC (LC-ESI-MS) for the analysis of polar and semi-polar compounds like this compound. researchgate.netbioxpedia.comrsc.org It produces protonated or deprotonated molecular ions ([M+H]+ or [M-H]-), providing accurate molecular weight information. europa.eu

Tandem Mass Spectrometry (MS/MS or MSn): This technique involves fragmenting selected precursor ions to generate characteristic product ion spectra. europa.eubiorxiv.org MS/MS is vital for structural elucidation of this compound and, critically, for identifying and characterizing its metabolites by providing diagnostic fragmentation patterns. bioanalysis-zone.comaalto.finih.gov It allows for the differentiation of isomeric structures. biorxiv.org

High-Resolution Mass Spectrometry (HRMS): HRMS, often performed using instruments like Orbitrap or Time-of-Flight (TOF) MS, provides highly accurate mass measurements, enabling the determination of the elemental composition (molecular formula) of this compound and its fragments with high confidence. europa.euntnu.eduacs.orgmdpi.com This is particularly valuable for identifying unknown compounds and confirming proposed structures. europa.euacs.org

Applications of MS in this compound Research:

Molecular Weight Confirmation: Precise determination of the molecular mass of this compound.

Elemental Composition: Confirmation of the molecular formula of this compound and its derivatives through HRMS. europa.euutexas.eduacs.org

Structural Elucidation: Analysis of fragmentation patterns from MS/MS experiments helps in piecing together the molecular structure of this compound and identifying the conjugation sites in its metabolites. biorxiv.orgnih.gov

Metabolite Identification: LC-MS/MS is a powerful workflow for identifying and characterizing this compound metabolites in biological samples by detecting their molecular ions and characteristic fragments. bioanalysis-zone.commdpi.com

Spectroscopic Methods for Structural Confirmation and Quantitative Analysis of this compound (e.g., NMR, UV-Vis, IR)

Spectroscopic methods provide complementary and often definitive information for the structural confirmation and quantitative analysis of this compound.

1H NMR: Provides information on the number, type, and chemical environment of hydrogen atoms, as well as their connectivity through spin-spin coupling. libretexts.orgmdpi.com Quantitative 1H NMR (qNMR) can be used for purity determination and quantification of this compound. libretexts.orgmdpi.comnih.gov

13C NMR: Offers insights into the carbon skeleton of this compound, indicating the number of unique carbon environments and their hybridization. libretexts.orgmdpi.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide crucial information about atom-to-atom connectivity and long-range correlations, enabling the complete assignment of the this compound structure and confirmation of its stereochemistry, if applicable. measurlabs.comresearchgate.net

Key Spectroscopic Information Derived from this compound (Illustrative)

Spectroscopic MethodInformation ProvidedApplication to this compound Research
1H NMR Number and type of protons, chemical environment, coupling patternsFull structural elucidation, confirmation of purity, quantification libretexts.orgmdpi.comnih.gov
13C NMR Carbon backbone, number of unique carbon atomsConfirmation of carbon skeleton libretexts.orgmdpi.com
2D NMR Atom-to-atom connectivity (e.g., H-H, C-H correlations)Detailed structural assignment, differentiation of isomers measurlabs.comresearchgate.net
UV-Vis Presence of chromophores, λmax, molar absorptivityQuantitative analysis (concentration determination), detection in HPLC libretexts.orglpdlabservices.co.uklibretexts.org
IR Identification of functional groups (e.g., C=O, O-H, N-H)Confirmation of specific functional moieties within this compound libretexts.orgstudymind.co.uklumenlearning.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: If this compound possesses chromophores (functional groups that absorb UV or visible light), UV-Vis spectroscopy is valuable for quantitative analysis based on the Beer-Lambert Law. libretexts.orgsci-hub.selpdlabservices.co.uklibretexts.org It can be used to determine the concentration of this compound in solutions and as a detection method in HPLC. libretexts.orgsci-hub.selpdlabservices.co.uk While less definitive for structural elucidation than NMR or MS, it can confirm the presence of conjugated systems. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths. libretexts.orgstudymind.co.uklumenlearning.com Different functional groups vibrate at unique frequencies, providing a "fingerprint" that can confirm the presence of carbonyls, hydroxyls, amines, and other key moieties within the this compound molecule. libretexts.orgstudymind.co.ukyoutube.comutdallas.edu IR can also be used to assess the purity of a substance. studymind.co.uk

Advanced Bioanalytical Techniques for this compound Detection and Quantification in Research Samples (e.g., cell lysates, enzyme assays)

The study of this compound's biological activity necessitates sensitive and selective methods for its detection and quantification in complex biological matrices, such as cell lysates and enzyme assay mixtures. uab.edubioanalysis-zone.combioxpedia.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This hyphenated technique is the gold standard for bioanalytical quantification of small molecules due to its high sensitivity, selectivity, dynamic range, and robustness. bioanalysis-zone.combioxpedia.combioanalysis-zone.com For this compound, LC-MS/MS would be developed to:

Quantify this compound in Cell Lysates: Essential for studying cellular uptake, intracellular concentration, and distribution. Sample preparation, such as protein precipitation or solid-phase extraction, is crucial to minimize matrix effects from endogenous substances. uab.edursc.orgyoutube.com

Monitor this compound in Enzyme Assays: Used to measure the kinetics of this compound as a substrate or inhibitor in enzyme reactions. The high sensitivity of LC-MS/MS allows for the detection of low concentrations of this compound and its enzymatic products.

Identify and Quantify Metabolites: LC-MS/MS is critical for profiling and quantifying this compound metabolites formed by cellular or enzymatic processes, providing insights into its metabolic fate. bioanalysis-zone.combioanalysis-zone.com

Surrogate Matrix Approach: In cases where the biological matrix is rare or unstable, a surrogate matrix (e.g., human plasma mimicking vitreous humor) can be used for method development and validation, ensuring method robustness and minimizing interference. youtube.com

Advantages of LC-MS/MS for Bioanalysis of this compound:

High Sensitivity: Enables detection of this compound at very low (e.g., picogram to nanogram per mL) concentrations. bioanalysis-zone.combioxpedia.com

High Selectivity: The combination of chromatographic separation and specific MS/MS transitions (Multiple Reaction Monitoring, MRM) minimizes interference from the complex biological matrix. uab.edubioanalysis-zone.combioxpedia.com

Robustness: Provides reliable and reproducible results across a wide range of concentrations. bioanalysis-zone.com

Development of High-Throughput Screening (HTS) Assays for this compound-like Compounds

High-Throughput Screening (HTS) is a powerful approach in drug discovery and chemical biology research to rapidly identify and characterize compounds with desired biological activities. bmglabtech.comnih.govresearchgate.netdanaher.comppscreeningcentre.com For this compound research, HTS assays would be developed to screen large libraries of compounds for those that exhibit similar biological effects to this compound, modulate its target, or are structurally analogous.

Key aspects of HTS assay development for this compound-like compounds:

Assay Design: The assay must be miniaturized (e.g., 96-, 384-, or 1536-well plates) and amenable to automation using robotics and liquid handling systems. nih.govresearchgate.netdanaher.com The assay readout should be robust, sensitive, and rapid, often relying on fluorescence, luminescence, or absorbance-based detection. nih.govresearchgate.netppscreeningcentre.com

Target-Based vs. Phenotypic Screening:

Target-based HTS: If the molecular target of this compound is known, assays can be designed to measure direct binding of compounds to the target or their ability to modulate its activity (e.g., enzyme inhibition assays, receptor binding assays).

Phenotypic HTS: If the exact target is unknown, assays can be developed to measure a specific cellular response or phenotype induced by this compound (e.g., cell viability, gene expression, morphological changes).

Compound Libraries: HTS involves screening diverse chemical libraries, including combinatorial chemistry libraries and natural product extracts, to identify "hits" or "leads" that mimic or modulate this compound's activity. bmglabtech.comnih.govresearchgate.net

Data Analysis: Large amounts of data are generated from HTS, requiring sophisticated software for data processing, statistical analysis, and hit identification. danaher.com

Role of HTS in this compound Research:

Lead Discovery: Identification of novel chemical scaffolds with this compound-like activity, serving as starting points for further optimization. bmglabtech.com

Structure-Activity Relationship (SAR) Studies: Rapidly evaluate the impact of structural modifications on activity, guiding the synthesis of improved this compound analogs.

Mechanism of Action Studies: HTS can be used to identify compounds that perturb pathways related to this compound's biological function, aiding in understanding its mechanism.

Typical HTS Assay Workflow for this compound-like Compounds (Illustrative)

StepDescriptionTechnologies Involved
1. Target/Phenotype Definition Define the specific biological target or cellular phenotype related to this compound's activity.Biochemical assays, cell-based assays
2. Assay Development & Optimization Develop a robust, sensitive, and miniaturized assay format suitable for automation.Plate readers (fluorescence, luminescence, absorbance), liquid handlers
3. Compound Library Preparation Prepare diverse chemical libraries in multi-well plates.Automated liquid handlers, compound management systems
4. Automated Screening Execute the assay using robotic systems to test thousands to millions of compounds.Robotic workstations, plate readers, incubators
5. Data Acquisition & Analysis Collect and process large datasets, identify hits based on predefined criteria.LIMS (Laboratory Information Management System), data analysis software
6. Hit Validation & Characterization Confirm activity of identified hits and perform initial characterization.Secondary assays, orthogonal assays, dose-response curves

Future Research Directions and Academic Potential of Bjjf078

Exploration of BJJF078 as a Chemical Probe for Fundamental Biological Research

The utility of this compound as a chemical probe stems from its specific inhibitory profile. It potently inhibits the transamidation activity of both human and mouse TG2 without interfering with the enzyme's ability to bind to the extracellular matrix protein fibronectin. acs.orgplos.org This characteristic allows researchers to dissect the distinct functions of TG2, separating its enzymatic cross-linking activity from its scaffolding and cell adhesion roles. researchgate.net

Delineating Novel TG2-Mediated Biochemical Pathways

This compound is instrumental in isolating and studying the specific biochemical consequences of TG2's enzymatic activity. Research comparing this compound with another TG2 inhibitor, ERW1041E, in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), has provided critical insights. In these studies, ERW1041E, but not this compound, was found to reduce disease motor symptoms, suggesting that extracellular TG2 activity is a key contributor to EAE pathology. plos.orgresearchgate.net Conversely, this compound was shown to effectively inhibit TG2 activity within cells (e.g., THP-1 macrophages), a feat ERW1041E could not accomplish. plos.org This differential activity makes this compound an invaluable tool for distinguishing the roles of intracellular versus extracellular TG2, thereby helping to delineate novel TG2-mediated pathways in health and disease.

Investigating Cellular Processes Sensitive to TG2 Inhibition by this compound

The cell-permeable nature of this compound allows for the investigation of numerous intracellular processes governed by TG2. Its demonstrated ability to inhibit TG2 within macrophages enables detailed studies of the enzyme's role in immune cell function, inflammation, and phagocytosis. researchgate.net By selectively blocking the intracellular transamidation activity of TG2, researchers can explore its impact on cellular signaling cascades, apoptosis, and cell differentiation. researchgate.net For example, TG2 has been linked to the activation of NF-κB signaling, a critical pathway in inflammation and cancer. nih.gov this compound provides a means to investigate the specific contribution of TG2's enzymatic function to this and other critical cellular pathways.

Design and Synthesis of Next-Generation TG2 Inhibitors Based on the this compound Scaffold

The chemical structure of this compound, a Michael acceptor, serves as a promising starting point for the development of new and improved TG2 inhibitors. researchgate.net Its established potency and well-characterized biological activity provide a solid foundation for medicinal chemistry efforts aimed at creating compounds with enhanced therapeutic potential.

Strategies for Enhancing Potency and Isoform Selectivity

While this compound is a potent inhibitor of TG2, it also displays activity against the related isoform, transglutaminase 1 (TG1). acs.orgplos.org Future research will likely focus on modifying the this compound scaffold to improve its selectivity for TG2 over other transglutaminase family members, such as TG1 and Factor XIII. This could be achieved through rational drug design approaches that exploit subtle differences in the active sites of these enzymes. nih.gov

Furthermore, the this compound scaffold is being explored for the development of novel therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs). acs.orgresearchgate.net A PROTAC based on a TG2 ligand could induce the targeted degradation of the entire TG2 protein, abolishing both its enzymatic and non-enzymatic scaffolding functions. acs.orgresearchgate.net This strategy could offer a more comprehensive inhibition of TG2's pro-tumorigenic activities in cancers where the enzyme is overexpressed. acs.org

Table 1: Inhibitory Profile of this compound

Enzyme TargetSpeciesIC50 Value
Transglutaminase 2 (TG2)Human41 nM
Transglutaminase 2 (TG2)Mouse54 nM
Transglutaminase 1 (TG1)Human0.16 µM
Factor XIIIHuman22 µM

Development of Optically Active this compound Analogs

A standard approach in medicinal chemistry to enhance the efficacy and safety of a drug candidate is the development of optically active analogs. As biological targets like enzymes are chiral, it is common for one enantiomer (a non-superimposable mirror-image form of a molecule) to exhibit greater potency and selectivity than the other. Future synthetic efforts could focus on the preparation and biological evaluation of the individual enantiomers of this compound. This exploration could lead to the identification of a single-enantiomer version with a superior pharmacological profile, including increased potency against TG2 and reduced off-target effects.

Interdisciplinary Research Opportunities Involving this compound

The central role of TG2 in various pathologies creates a wealth of interdisciplinary research opportunities for a tool compound like this compound. Its application extends across multiple fields of biomedical science:

Neuroscience: this compound is a key tool for dissecting the molecular mechanisms of neuroinflammation and neurodegeneration, particularly in conditions like multiple sclerosis where TG2 is upregulated. plos.orgresearchgate.net

Oncology: The development of this compound-based PROTACs offers a new avenue for cancer research, targeting TG2-mediated cell migration, adhesion, and drug resistance in cancers such as ovarian and breast cancer. acs.orgnih.gov

Fibrotic Diseases: TG2 is a known driver of fibrosis in various organs. This compound can be used in preclinical models to study the role of TG2's enzymatic activity in conditions like kidney fibrosis and hypertensive nephrosclerosis. nih.gov

Immunology and Celiac Disease: TG2 is the primary autoantigen in celiac disease, where it deamidates gluten peptides. This compound and its derivatives can be used to probe the enzymatic steps that trigger the autoimmune response in this disorder. nih.govnih.gov

Challenges and Limitations in Current Academic Research on this compound and TG2 Inhibitors

Despite the promise of this compound and other TG2 inhibitors, several challenges and limitations impede their advancement in academic research and translation into clinical applications.

A significant and immediate challenge for this compound is its limited and uncharacterized bioavailability. nih.gov In a key in vivo study using a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound failed to produce a therapeutic effect, in contrast to another TG2 inhibitor, ERW1041E. nih.govnih.gov The researchers hypothesized that this lack of efficacy could be due to poor distribution to the site of interest or a short half-life. nih.gov The absence of pharmacokinetic data for this compound is a major hurdle that needs to be addressed in future studies to optimize its potential for in vivo applications. scispace.comnih.govnih.gov

More broadly, the field of TG2 inhibitors faces several persistent challenges:

Selectivity: Achieving selectivity for TG2 over other transglutaminase family members is difficult due to structural similarities in their active sites. Off-target inhibition could lead to unintended biological effects.

Conformational Complexity of TG2: TG2 exists in "open" (active) and "closed" (inactive) conformations. The effectiveness of active-site inhibitors can be dependent on the conformational state of the enzyme, which may vary in different cellular compartments and disease states. acs.org

Lack of Robust In Vivo Models: While some animal models exist, they may not fully recapitulate the complex role of TG2 in human diseases, making the translation of preclinical findings challenging. nih.gov

Discrepancies between In Vitro and In Vivo Efficacy: As demonstrated with this compound, potent in vitro inhibition does not always translate to in vivo effectiveness, often due to poor pharmacokinetic properties. nih.gov

Overcoming these challenges will require a concerted effort involving medicinal chemistry to improve inhibitor properties, advanced cellular and in vivo models to better understand the biological roles of TG2, and the application of structural biology and imaging techniques to guide inhibitor design and validation.

Q & A

Q. How does this compound compare to ERW1041E in modulating immune markers in neuroinflammatory models?

  • Methodological Answer : In murine multiple sclerosis (MS) models, this compound increases CD45+ and CD68+ cell infiltration (markers of leukocytes and macrophages, respectively), whereas ERW1041E reduces these markers . Researchers should use immunohistochemistry with antibodies specific to CD45, CD68, and CD3 to quantify immune cell recruitment, paired with ANOVA for statistical validation of inter-group differences .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s efficacy in complex neuroinflammatory models while controlling for off-target effects?

  • Methodological Answer :

Model Selection : Use experimental autoimmune encephalomyelitis (EAE) mice, the gold standard for MS research, with age- and sex-matched cohorts.

Dosage Optimization : Perform pharmacokinetic studies to determine blood-brain barrier penetration and optimal dosing schedules.

Control Groups : Include TG2-knockout mice and co-administer this compound with TG1-specific inhibitors to isolate TG2-dependent effects.

Endpoint Analysis : Combine flow cytometry (for immune profiling) with RNA sequencing to identify transcriptomic changes .

Q. What strategies can resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma and tissue concentrations of this compound via LC-MS/MS to verify bioavailability.
  • Tissue-Specific Activity : Use TG2 activity assays in target tissues (e.g., brain homogenates) rather than relying solely on in vitro enzyme data.
  • Alternative Models : Test efficacy in humanized TG2 transgenic mice or 3D neuroinflammatory co-cultures to bridge the gap between in vitro and in vivo results .

Q. What methodologies are recommended for analyzing off-target effects of this compound in transcriptomic or proteomic studies?

  • Methodological Answer :
  • Multi-Omics Integration : Combine RNA-seq (to identify dysregulated pathways) with affinity proteomics (e.g., pull-down assays using biotinylated this compound) to detect unintended protein interactions.
  • CRISPR-Cas9 Validation : Knock out candidate off-target genes in cell lines and reassess this compound’s effects on TG2 activity.
  • Data Interpretation : Use bioinformatics tools like STRING-DB or Metascape to map interaction networks and prioritize high-confidence off-targets .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility when quantifying this compound’s effects on TG2 activity across laboratories?

  • Methodological Answer :
  • Standardized Protocols : Adopt consensus assays from publications like Chrobok et al. (2018), including substrate concentrations, incubation times, and buffer conditions .
  • Data Sharing : Deposit raw data (e.g., enzyme kinetics, immunohistochemistry images) in repositories like Figshare or Zenodo with detailed metadata .
  • Inter-Lab Validation : Participate in round-robin trials where aliquots of this compound and control samples are distributed across labs for blinded analysis .

Q. What statistical approaches are suitable for analyzing dose-dependent responses in this compound-treated in vivo models?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic curve (e.g., using GraphPad Prism) to calculate EC50/IC50.
  • Mixed-Effects Models : Account for inter-animal variability in longitudinal studies (e.g., EAE clinical scores over time).
  • Post-Hoc Corrections : Apply Benjamini-Hochberg adjustments for multiple comparisons in omics datasets .

Ethical and Reporting Standards

Q. What are the minimal reporting requirements for studies involving this compound to ensure compliance with academic journal guidelines?

  • Methodological Answer :
  • Experimental Details : Describe synthesis/purity of this compound (e.g., HPLC chromatograms, NMR spectra) in supplementary materials.
  • Ethical Statements : Include IACUC approval numbers for animal studies and ARRIVE 2.0 checklist items for in vivo experiments.
  • Data Availability : Declare repository accession codes for raw data, as mandated by journals like PLoS ONE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.